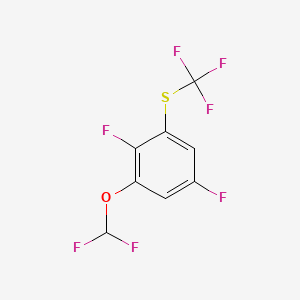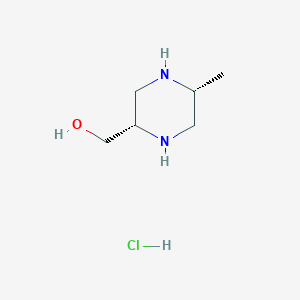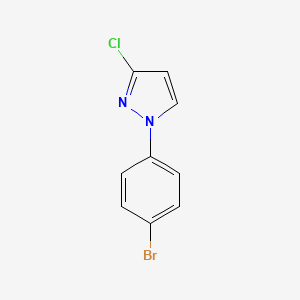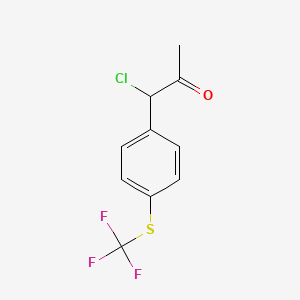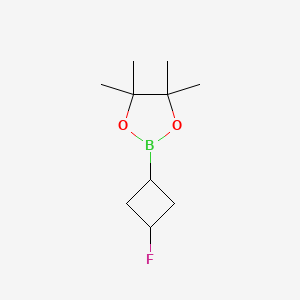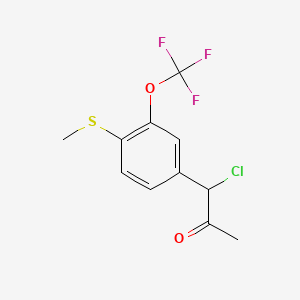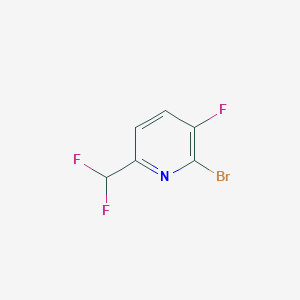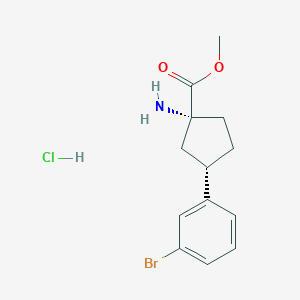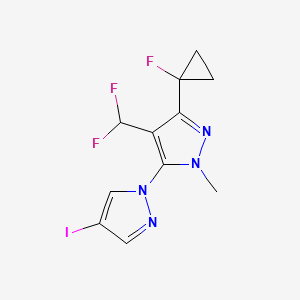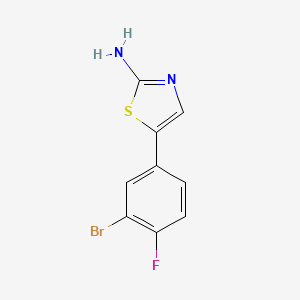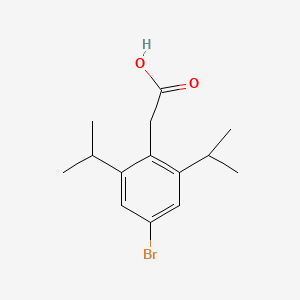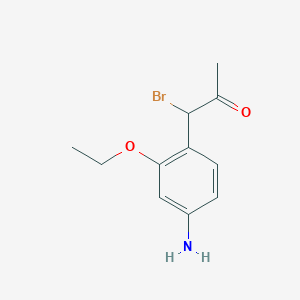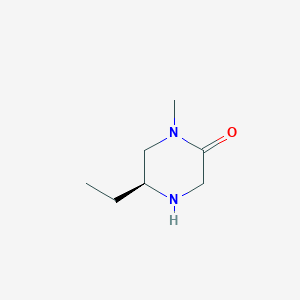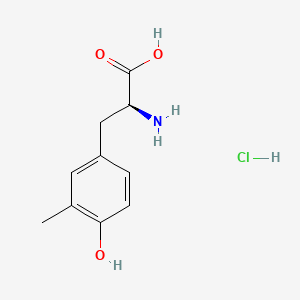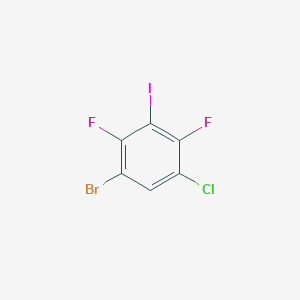
1-Bromo-5-chloro-2,4-difluoro-3-iodobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-5-chloro-2,4-difluoro-3-iodobenzene is a halogenated aromatic compound with the molecular formula C6HBrClF2I. This compound is characterized by the presence of bromine, chlorine, fluorine, and iodine atoms attached to a benzene ring. It is used in various fields of scientific research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
1-Bromo-5-chloro-2,4-difluoro-3-iodobenzene can be synthesized through a series of halogenation reactions. One common method involves the sequential introduction of halogen atoms onto a benzene ring. The process typically starts with the bromination of benzene, followed by chlorination, fluorination, and iodination. Each step requires specific reagents and conditions to ensure selective substitution at the desired positions on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale halogenation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
化学反応の分析
Types of Reactions
1-Bromo-5-chloro-2,4-difluoro-3-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used in nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functional groups on the benzene ring .
科学的研究の応用
1-Bromo-5-chloro-2,4-difluoro-3-iodobenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological systems, particularly in the development of halogenated biomolecules.
作用機序
The mechanism of action of 1-Bromo-5-chloro-2,4-difluoro-3-iodobenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The presence of multiple halogen atoms enhances its reactivity and allows for selective modification of the benzene ring .
類似化合物との比較
Similar Compounds
- 1-Bromo-3-chloro-5-iodobenzene
- 1-Bromo-2,5-dichloro-4-iodobenzene
- 1-Bromo-3,5-difluoro-4-iodobenzene
- 1-Bromo-2,4-difluoro-5-iodobenzene
Uniqueness
1-Bromo-5-chloro-2,4-difluoro-3-iodobenzene is unique due to the specific arrangement of halogen atoms on the benzene ring. This unique structure imparts distinct chemical properties, such as enhanced reactivity and selectivity in chemical reactions, making it valuable for various applications in research and industry .
特性
分子式 |
C6HBrClF2I |
|---|---|
分子量 |
353.33 g/mol |
IUPAC名 |
1-bromo-5-chloro-2,4-difluoro-3-iodobenzene |
InChI |
InChI=1S/C6HBrClF2I/c7-2-1-3(8)5(10)6(11)4(2)9/h1H |
InChIキー |
VDUAMCBRSZZCFA-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=C1Br)F)I)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


